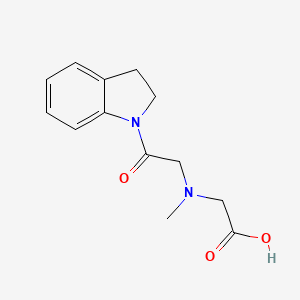
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone" represents a fusion of quinoline and oxadiazole motifs. Each segment contributes to the compound's robust pharmacological profile.
准备方法
Synthetic Routes and Reaction Conditions
Synthesizing 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone typically involves the formation of the quinoline ring first. This is often followed by the introduction of the 1,3,4-oxadiazole ring and subsequent thio linkage. Typical reaction conditions might include:
Quinoline Ring Formation: : Employing aniline derivatives and aldehydes under acidic conditions.
Oxadiazole Synthesis: : Cyclization reactions using appropriate hydrazides and carboxylic acids or esters.
Thio Linkage: : Utilizing thiolation reagents such as Lawesson's reagent.
Industrial Production Methods
Scaling up for industrial production often involves optimizing each step for higher yield and efficiency. Catalysts and solvents are selected to be environmentally friendly and cost-effective. Continuous flow reactors could be employed to streamline the synthesis process, ensuring consistency and high purity.
化学反应分析
Types of Reactions
This compound is versatile in its reactivity:
Oxidation: : Introduction of oxidizing agents can modify its functional groups.
Reduction: : Reducing agents could be used to selectively reduce specific moieties within the molecule.
Substitution: : Nucleophilic and electrophilic substitution reactions can be employed to modify side chains.
Common Reagents and Conditions
Oxidation: : Using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Utilization of lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: : Reactions with alkyl halides or sulfonyl chlorides under appropriate conditions.
Major Products Formed
Reactions of this compound can lead to derivatives with modified pharmacological properties, such as enhanced binding affinity or improved metabolic stability.
科学研究应用
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone finds its applications across various domains:
Chemistry: : As a building block in combinatorial chemistry for synthesizing libraries of compounds.
Biology: : As a probe in biological assays to study cellular processes.
Medicine: : Potentially as a lead compound in the development of therapeutics for diseases involving specific molecular targets.
Industry: : Utilized in the development of advanced materials with specific properties.
作用机制
The compound exerts its effects through specific interactions with molecular targets:
Molecular Targets: : It may bind to enzymes or receptors that play a critical role in disease pathways.
Pathways Involved: : It can modulate signaling pathways, influencing cellular functions such as proliferation, apoptosis, or immune response.
相似化合物的比较
Comparing 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone with similar compounds highlights its unique features:
Quinoline Derivatives: : Similar in structure but vary in the substitution pattern and biological activity.
Oxadiazole Derivatives: : Share the oxadiazole ring but may differ in pharmacokinetics and target specificity.
Some similar compounds include:
1,2,3-oxadiazole derivatives: : Known for their antimicrobial properties.
Quinolin-2(1H)-one derivatives: : Often explored for their antimalarial activity.
This compound's unique combination of structural motifs and functional groups bestows it with distinct pharmacological properties, making it a valuable candidate for further research and development.
属性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2S/c20-15-9-7-14(8-10-15)18-21-22-19(25-18)26-12-17(24)23-11-3-5-13-4-1-2-6-16(13)23/h1-2,4,6-10H,3,5,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLKTJWBNZIPRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(O3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2963327.png)
![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2963328.png)
![methyl 3-(methylcarbamoyl)-2-pentanamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2963331.png)
![(3Ar,8aR)-7,7-dimethyl-3,3a,5,6,8,8a-hexahydro-2H-furo[3,2-c]azepin-4-one](/img/structure/B2963332.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-ylidene]-2-fluoroacetic acid](/img/structure/B2963335.png)
![4-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2963336.png)
![8-(furan-2-ylmethyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2963337.png)
![ethyl 4-{2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamido}benzoate](/img/structure/B2963339.png)


![6-[(2,5-difluorophenyl)methyl]-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2963345.png)
![Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}propanoate](/img/structure/B2963347.png)
![1-benzyl-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-[(pyridin-4-yl)methyl]thiourea](/img/structure/B2963348.png)
